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molecular formula C17H14O B8759080 1-(4-Methoxyphenyl)naphthalene

1-(4-Methoxyphenyl)naphthalene

Cat. No. B8759080
M. Wt: 234.29 g/mol
InChI Key: SOKALMMKJGUKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

[Compound]
Name
CC(C)P(C(C)C)C(Nc1ccccc1n3nc(c2ccccc2)cc3c4ccccc4)c5ccccc5
Quantity
0.025 mmol
Type
reagent
Reaction Step One
Name
effective_coupling_partner
Quantity
0 mmol
Type
reactant
Reaction Step Two
Quantity
0.5 mmol
Type
reactant
Reaction Step Three

Identifiers

NAME
1592

Inputs

Step One
Name
CC(C)P(C(C)C)C(Nc1ccccc1n3nc(c2ccccc2)cc3c4ccccc4)c5ccccc5
Quantity
0.025 mmol
Type
reagent
Smiles
Step Two
Name
effective_coupling_partner
Quantity
0 mmol
Type
reactant
Smiles
COc1ccc([Mg]Br)cc1
Step Three
Name
Quantity
0.5 mmol
Type
reactant
Smiles
COc1cccc2ccccc12

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COc3ccc(c1cccc2ccccc12)cc3
Measurements
Type Value Analysis
YIELD 94
Analyses
CUSTOM
Type
CUSTOM
Details
isolated yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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